Neoechinulin
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Overview
Description
Neoechinulin is a diketopiperazine type indole alkaloid that has garnered significant attention due to its diverse pharmacological properties. It is primarily isolated from various fungal sources such as Aspergillus species, Xylaria euglossa, Eurotium cristatum, and Microsporum species . This compound exhibits a range of biological activities, including radical scavenging, anti-inflammatory, antiviral, anti-neurodegenerative, neurotrophic factor-like, anticancer, pro-apoptotic, and anti-apoptotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neoechinulin A is synthesized from L-tryptophan and L-alanine, consisting of three structural moieties: an indole, a diketopiperazine, and an isoprenyl moiety . The intramolecular cyclization at 80°C proceeds with minimal racemization of the stereogenic center at C-12 on this compound A, although cyclization at 110°C causes partial racemization . The diketopiperazine moiety is essential for the compound’s biological activities .
Industrial Production Methods: Industrial production of this compound involves the fermentation of fungal strains such as Aspergillus species. The fermentation broth is then extracted and purified to isolate this compound and its derivatives .
Chemical Reactions Analysis
Types of Reactions: Neoechinulin undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, this compound A can be oxidized to form this compound B .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various this compound derivatives, such as this compound B, which exhibits antiviral properties .
Scientific Research Applications
Mechanism of Action
Neoechinulin exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Neoechinulin is compared with other indole diketopiperazine alkaloids such as echinulin and cryptoechinulin:
Echinulin: Similar to this compound, echinulin exhibits neuroprotective and cytoprotective activities.
Cryptoechinulin: Cryptoechinulin B shows neuroprotective activity in models of Parkinson’s disease.
Uniqueness: this compound’s unique combination of radical scavenging, anti-inflammatory, antiviral, and anticancer properties sets it apart from other similar compounds .
Properties
CAS No. |
25644-25-1 |
---|---|
Molecular Formula |
C23H25N3O3 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
5-hydroxy-6-[(E)-[2-(2-methylbut-3-en-2-yl)-6-(3-methylbut-2-enyl)indol-3-ylidene]methyl]-1,4-dihydropyrazine-2,3-dione |
InChI |
InChI=1S/C23H25N3O3/c1-6-23(4,5)19-16(12-18-20(27)26-22(29)21(28)25-18)15-10-9-14(8-7-13(2)3)11-17(15)24-19/h6-7,9-12H,1,8H2,2-5H3,(H,25,28)(H2,26,27,29)/b16-12+ |
InChI Key |
WGQHFCXVVFMQEB-FOWTUZBSSA-N |
Isomeric SMILES |
CC(=CCC1=CC2=C(C=C1)/C(=C\C3=C(NC(=O)C(=O)N3)O)/C(=N2)C(C)(C)C=C)C |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1)C(=CC3=C(NC(=O)C(=O)N3)O)C(=N2)C(C)(C)C=C)C |
Origin of Product |
United States |
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